1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one
Overview
Description
1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one is a synthetic compound that features a complex structure combining an indole moiety, a piperazine ring, and a phenylbutanone group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenylbutanone group via acylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylbutanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenylbutanone group can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
- 1-methyl-1H-indole-3-carbaldehyde
- 1-methyl-1H-indole-3-acetic acid
- 1-methyl-1H-indole-3-ethanone
Comparison: 1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a phenylbutanone group. This structure provides a distinct set of chemical and biological properties compared to other indole derivatives. The presence of the piperazine ring enhances its potential for biological activity, while the phenylbutanone group contributes to its stability and bioavailability .
Properties
IUPAC Name |
1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-4-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-25-18-21(20-11-5-6-12-22(20)25)24(29)27-16-14-26(15-17-27)23(28)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,18H,7,10,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYYSBTNJVLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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